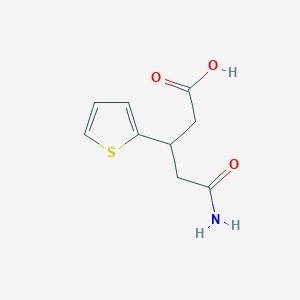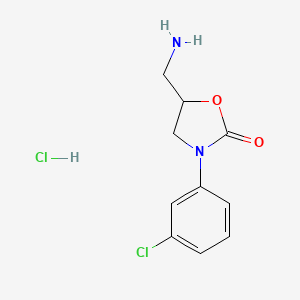![molecular formula C16H20F3NO2 B1377840 N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-83-8](/img/structure/B1377840.png)
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Übersicht
Beschreibung
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine, also known as TFMA, is an organic compound with a wide range of applications in research and industry. It is a highly versatile compound that can be used in a variety of ways, including as a chemical intermediate in the synthesis of pharmaceuticals and other compounds, as a catalyst in organic synthesis, and as an analytical reagent. TFMA has also been used in the development of new materials for use in laboratory research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been a focal point in synthetic chemistry due to their structural complexity and potential applications. The compound is particularly interesting for its bifunctional synthetic utility, serving as an intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Zhang Feng-bao (2006) detailed the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, highlighting its use as a synthetic intermediate and optimizing its production conditions (Zhang Feng-bao, 2006). Furthermore, structural studies on related compounds like (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) have been conducted, providing insights into their molecular configurations and crystal structures (A. Richter et al., 2022).
Combinatorial Chemistry and Drug Discovery
In the realm of drug discovery, the related spiropiperidine motifs have been utilized to create diverse compound libraries. For instance, a library with the general structure 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one was prepared on SynPhase Lanterns, showcasing the versatility of these structures in generating novel compounds for biological screening (L. Feliu et al., 2004). The spiropiperidine structure serves as a crucial scaffold in these studies, indicating its significance in medicinal chemistry.
Synthesis of Spiroheterocyclic Compounds
Spiroheterocyclic compounds, which are crucial in various biological applications, have been synthesized using derivatives of 1,4-dioxaspiro[4.5]decan-8-one. Qinghua Meng et al. (2017) detailed the efficient synthesis of a series of spiroheterocyclic compounds, showcasing the importance of these structures in the synthesis of complex organic molecules (Qinghua Meng et al., 2017).
Spirocyclic Compounds in Nature and Industry
The structure of this compound and its derivatives has similarities with spirocyclic compounds found in nature. These compounds have been identified in various natural sources, especially in insects, and have applications ranging from pheromones to potential biolubricants. For instance, W. Francke and W. Kitching (2001) discussed the widespread occurrence and significance of spiroacetals like 1,6-dioxaspiro[4.5]decanes in insect secretions, underlining their role in nature and potential applications in various fields (W. Francke & W. Kitching, 2001). Additionally, Y. S. Kurniawan et al. (2017) synthesized novel compounds derived from methyl 9,10-dihydroxyoctadecanoate with 1,4-dioxaspiro structures, demonstrating their potential as biolubricants (Y. S. Kurniawan et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4A structurally similar compound, simufilam, is known to bind to filamin , a ubiquitous scaffolding protein and regulator of the actin cytoskeleton .
Mode of Action
The interaction of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4Simufilam, a structurally similar compound, has been reported to prevent and reverse the binding of aβ42 to α7nachr .
Biochemical Pathways
The specific biochemical pathways affected by N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4A structurally similar compound, simufilam, has been reported to normalize signaling through the α7, ndma, and insulin receptors .
Result of Action
The molecular and cellular effects of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4A structurally similar compound, simufilam, has been reported to reduce tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation, and restore synaptic function, nesting behavior, and spatial and working memory relative to untreated mice .
Biochemische Analyse
Biochemical Properties
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to increased metabolic stability and prolonged activity . Additionally, this compound has been shown to interact with transport proteins, facilitating its distribution within biological systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This modulation can lead to altered gene expression and changes in cellular metabolism. For instance, this compound has been found to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, this compound can inhibit or activate specific enzymes, leading to changes in cellular function. For example, it has been shown to inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and maintenance of metabolic homeostasis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to enhance cognitive function and reduce inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then enter different metabolic pathways, affecting metabolic flux and altering metabolite levels. The compound has also been shown to interact with cofactors such as NADPH, which are essential for its metabolic transformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, this compound has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can also influence its localization and activity. These modifications can enhance the compound’s ability to interact with its targets and modulate cellular processes .
Eigenschaften
IUPAC Name |
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)14(20-12-13-4-2-1-3-5-13)6-8-15(9-7-14)21-10-11-22-15/h1-5,20H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOGLVDUPMMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)NCC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B1377757.png)


methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)




